molecular formula C22H18Cl2N2O2S B283989 1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one

1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one

Cat. No.: B283989
M. Wt: 445.4 g/mol
InChI Key: AYBZSUKQMZVNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one, commonly known as "DAPY," is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrimidinones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DAPY is based on its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. DAPY acts by binding to the active site of the enzyme and preventing the synthesis of viral DNA. This leads to the inhibition of viral replication and the eventual death of the infected cells.
Biochemical and Physiological Effects:
DAPY has been shown to exhibit potent antiviral activity against both HIV-1 and HIV-2. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of DAPY on the human body are not well understood, and further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of DAPY is its potent antiviral activity against HIV-1 and HIV-2. It has also been shown to exhibit inhibitory activity against cancer cells. However, the main limitation of DAPY is its limited solubility in water, which makes it difficult to use in biological assays. Further studies are needed to overcome this limitation and to develop more efficient methods for the synthesis of DAPY.

Future Directions

There are several future directions for the research on DAPY. One of the most promising areas of research is the development of more efficient methods for the synthesis of DAPY. This will enable researchers to produce larger quantities of the compound and to study its potential applications in various fields. Another future direction is the optimization of the structure of DAPY to improve its solubility and efficacy. This will enable researchers to develop more potent antiviral and anticancer agents based on the DAPY scaffold. Finally, further studies are needed to determine the safety and efficacy of DAPY in humans, which will pave the way for its use in the treatment of viral infections and cancer.

Synthesis Methods

DAPY can be synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most common methods for synthesizing DAPY is the one-pot synthesis, which involves the reaction of 3-chlorobenzaldehyde, malononitrile, and cyclohexanone in the presence of piperidine and ammonium acetate. The reaction mixture is then refluxed in ethanol, and DAPY is obtained in good yield.

Scientific Research Applications

DAPY has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DAPY has been shown to exhibit potent antiviral activity against HIV-1 and HIV-2. It acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. DAPY has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
In material science, DAPY has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. DAPY has also been studied for its potential use as a catalyst in organic reactions.

Properties

Molecular Formula

C22H18Cl2N2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-sulfanylidenepyrano[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18Cl2N2O2S/c1-13-12-22(2,3)28-20-18(13)19(27)25(16-8-4-6-14(23)10-16)21(29)26(20)17-9-5-7-15(24)11-17/h4-12H,1-3H3

InChI Key

AYBZSUKQMZVNAX-UHFFFAOYSA-N

SMILES

CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C

Canonical SMILES

CC1=CC(OC2=C1C(=O)N(C(=S)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl)(C)C

Origin of Product

United States

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